molecular formula C8H7N3O2 B1384264 6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one CAS No. 67945-75-9

6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one

Cat. No. B1384264
CAS RN: 67945-75-9
M. Wt: 177.16 g/mol
InChI Key: HEHNLOYMBNTESC-UHFFFAOYSA-N
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Description

“6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 .


Molecular Structure Analysis

The InChI code for “6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one” is 1S/C8H7N3O2/c9-6-4-7(12)11-8(10-6)5-2-1-3-13-5/h1-4H, (H3,9,10,11,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Biological Evaluation

Derivatives of furo[2,3-d]pyrimidin-2(3H)-one show remarkable anti-varicella-zoster virus potency and selectivity, as well as anti-human cytomegalovirus activity. A study by Robins et al. (2006) reported the synthesis of long-chain 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-ones, which displayed virus-encoded nucleoside kinase-sensitive anti-VZV activity. Surprisingly, one derivative exhibited anti-HCMV activity, supporting the development of non-nucleoside anti-HCMV agents from these derivatives (Robins et al., 2006).

Pyrimidine Synthesis

Aniskova et al. (2017) explored the synthesis of biologically active compounds with pyridine and pyridazine fragments, utilizing arylmethylidene derivatives of furan-2(3H)-ones. These derivatives are key building blocks in creating various heterocyclic compounds, demonstrating their importance in constructing molecules containing nitrogen-containing bases of the pyrimidine series (Aniskova, Grinev, & Yegorova, 2017).

Quantum Chemical Characterization

A study by Traoré et al. (2017) focused on the hydrogen bonding (HB) sites in three pyrimidine compounds derivatives. They used quantum chemistry methods to investigate these sites, identifying a nitrogen atom of the pyrimidine nucleus as a major hydrogen bonding site. This study provides insights into the electronic structures and bonding characteristics of such compounds (Traoré et al., 2017).

Biological Activity and Plant Growth Stimulation

Pivazyan et al. (2019) synthesized derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealing a pronounced plant growth-stimulating effect. This indicates potential applications in agriculture and botany (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

properties

IUPAC Name

4-amino-2-(furan-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-4-7(12)11-8(10-6)5-2-1-3-13-5/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHNLOYMBNTESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647277
Record name 6-Amino-2-(furan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one

CAS RN

67945-75-9
Record name 6-Amino-2-(furan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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